

solubility of 5-Bromo-2,3-diphenylpyrazine in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-2,3-diphenylpyrazine**

Cat. No.: **B3034873**

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **5-Bromo-2,3-diphenylpyrazine** in Organic Solvents

Introduction

In the landscape of pharmaceutical research and drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of preclinical assessment. Solubility profoundly influences a compound's bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. **5-Bromo-2,3-diphenylpyrazine** is a heterocyclic compound featuring a pyrazine core, a structure of interest in medicinal chemistry. This guide provides a comprehensive technical overview of its solubility characteristics in organic solvents.

While specific, quantitative experimental data for **5-Bromo-2,3-diphenylpyrazine** is not extensively available in public literature, this document synthesizes foundational chemical principles, data from structural analogs, and established methodologies to provide a robust predictive analysis and a detailed framework for experimental determination. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to work with this compound.

Section 1: Physicochemical Profile of 5-Bromo-2,3-diphenylpyrazine

A thorough understanding of a compound's physical and chemical properties is essential for predicting its behavior in various solvents. **5-Bromo-2,3-diphenylpyrazine** (CAS RN: 243472-70-0) is a solid at room temperature with a significant molecular weight and structural complexity that dictates its interactions.^{[1][2]}

Table 1: Physicochemical Properties of **5-Bromo-2,3-diphenylpyrazine**

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₁₁ BrN ₂	[2][3]
Molecular Weight	311.18 g/mol	[2][3]
Appearance	Solid	[1][2]
CAS Number	243472-70-0	[1]
Predicted Boiling Point	365.6 ± 37.0 °C	[1][2]
Predicted Density	1.397 ± 0.06 g/cm ³	[1][2]
Predicted pKa	-2.21 ± 0.10	[1]
InChIKey	UNPRTNCCXQCEEP- UHFFFAOYSA-N	[3]

The structure is characterized by a central pyrazine ring, which is polar due to its two nitrogen atoms.^[4] However, this polarity is significantly offset by two large, non-polar phenyl groups and a hydrophobic bromine atom. This amphipathic nature is the primary determinant of its solubility profile.

Section 2: Theoretical Solubility Framework and Influencing Factors

The principle of "like dissolves like" is the guiding tenet for predicting solubility.^[5] This rule states that substances with similar intermolecular forces are more likely to be soluble in one another. For **5-Bromo-2,3-diphenylpyrazine**, the key factors are:

- Van der Waals Forces: The extensive surface area of the two phenyl rings allows for significant London dispersion forces, favoring solubility in non-polar and moderately polar solvents that can also engage in these interactions.
- Dipole-Dipole Interactions: The pyrazine core possesses a dipole moment, suggesting potential solubility in polar aprotic solvents.
- Hydrogen Bonding: The nitrogen atoms in the pyrazine ring are weak hydrogen bond acceptors. Therefore, solubility in polar protic solvents like alcohols is possible, though the bulky phenyl groups may cause steric hindrance.^[4]
- Molecular Size: Larger molecules are generally less soluble than smaller ones due to the greater energy required to disrupt both the solute's crystal lattice and the solvent's intermolecular forces.^[5] The high molecular weight of this compound suggests that high solubility will likely be achieved only in very compatible solvents.

Based on this analysis, **5-Bromo-2,3-diphenylpyrazine** is predicted to be poorly soluble in water and other highly polar, small solvents. Its solubility is expected to be significantly better in organic solvents, particularly those that are moderately polar or can effectively interact with its aromatic systems.

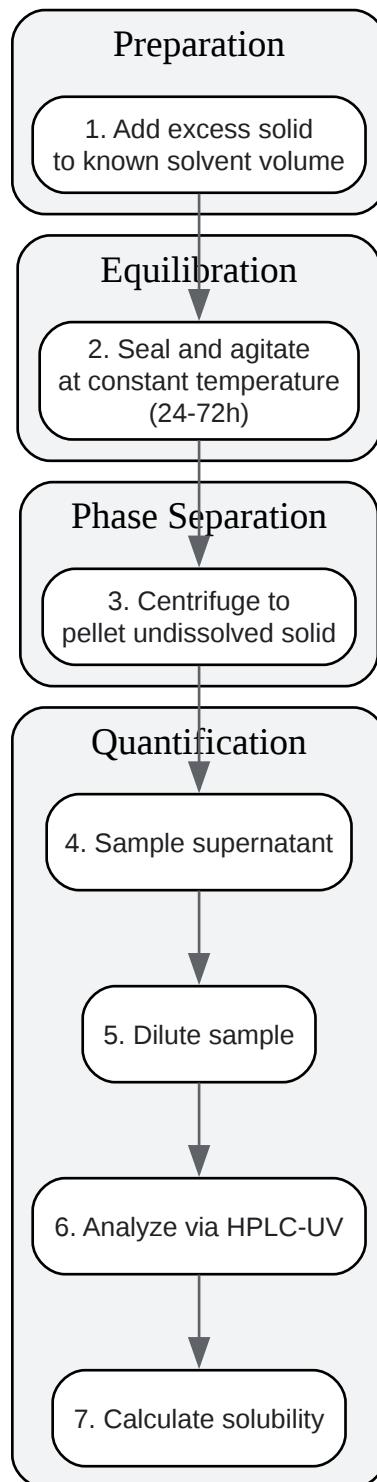
Section 3: Predicted Solubility Profile in Common Organic Solvents

The following table provides a qualitative prediction of solubility based on the structural analysis and established chemical principles. These predictions serve as a starting point for experimental design.

Table 2: Predicted Qualitative Solubility of **5-Bromo-2,3-diphenylpyrazine**

Solvent Class	Example Solvent(s)	Predicted Solubility	Rationale
Non-Polar	Hexane, Toluene	Low to Moderate	Dominated by Van der Waals forces. Toluene's aromatic nature may enhance solubility through pi-stacking interactions.
Polar Aprotic	Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone	High	These solvents have strong dipoles and can effectively solvate the polar pyrazine ring without requiring hydrogen bonding, while also accommodating the non-polar phenyl groups.
Polar Protic	Ethanol, Methanol, Isopropanol	Moderate	Capable of weak hydrogen bonding with the pyrazine nitrogens. Solubility is likely limited by the large hydrophobic regions of the molecule. ^{[4][6]}
Chlorinated	Dichloromethane (DCM), Chloroform	High	These solvents are effective at dissolving large, moderately polar organic molecules through dipole-dipole and dispersion forces.
Ethers	Diethyl Ether, Tetrahydrofuran (THF)	Moderate	Moderate polarity and ability to engage in

dipole-dipole
interactions.

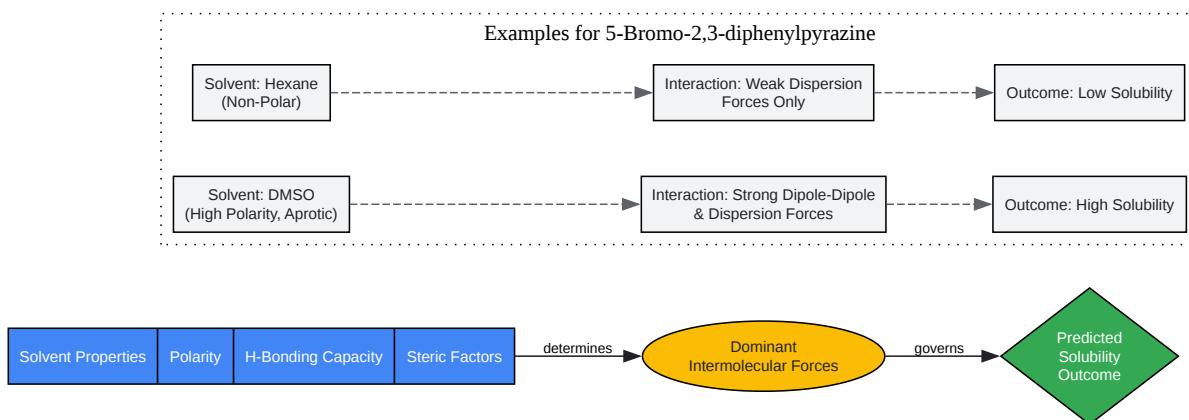

Section 4: Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a standardized experimental protocol is required. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound.[\[5\]](#)

Step-by-Step Methodology: Isothermal Shake-Flask Method

- Preparation: Add an excess amount of solid **5-Bromo-2,3-diphenylpyrazine** to a series of vials, each containing a known volume (e.g., 2 mL) of a selected high-purity organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
- Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
- Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to ensure complete separation of the solid and liquid phases.
- Sampling: Carefully withdraw a precise aliquot of the clear supernatant from each vial. Take care not to disturb the solid pellet.
- Dilution: Dilute the aliquot with a suitable mobile phase to a concentration that falls within the linear range of the analytical instrument's calibration curve.
- Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

- Calculation: Calculate the solubility (e.g., in mg/mL or μ g/mL) by back-calculating from the measured concentration, accounting for the dilution factor.



[Click to download full resolution via product page](#)

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Section 5: Interpreting Solubility Data

The quantitative data obtained from the experimental protocol allows for a refined understanding of the molecular interactions governing solubility. The results can be interpreted through the lens of solvent properties.

[Click to download full resolution via product page](#)

Caption: Logical relationship between solvent properties and solubility.

As the diagram illustrates, a solvent like DMSO, which is highly polar and aprotic, can effectively engage in dipole-dipole and dispersion forces with the solute, leading to high solubility. Conversely, a non-polar solvent like hexane can only interact via weaker dispersion forces, resulting in poor solubility. This framework allows researchers to select appropriate solvent systems for formulation, purification, and analytical development.

Conclusion

5-Bromo-2,3-diphenylpyrazine is a complex heterocyclic molecule with a solubility profile dominated by its large, hydrophobic phenyl substituents and its moderately polar pyrazine core. It is predicted to have poor aqueous solubility but moderate to high solubility in a range of organic solvents, particularly polar aprotic and chlorinated solvents like DMSO, DMF, and DCM. While this guide provides a robust theoretical and predictive framework, it is critical for researchers to perform empirical studies, such as the detailed shake-flask method, to obtain precise quantitative data. This information is indispensable for advancing any research or development program involving this compound.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid - Solubility of Things.
- UCLA Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Home Sunshine Pharma. (n.d.). **5-bromo-2,3-diphenylpyrazine** CAS 243472-70-0 Manufacturers, Suppliers, Factory.
- BenchChem. (n.d.). Solubility Profile of Acetylpyrazine-d3 in Common Organic Solvents: A Technical Guide.
- Solubility of Things. (n.d.). Pyrazine - Solubility of Things.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- PubChem. (n.d.). Pyrazine. National Institutes of Health.
- Pharmacy Research. (n.d.). CAS 243472-70-0 **5-bromo-2,3-diphenylpyrazine**.
- CymitQuimica. (n.d.). CAS 290-37-9: Pyrazine.
- ChemicalBook. (2025). 5-BROMO-PYRAZINE-2,3-DIAMINE.
- Sigma-Aldrich. (n.d.). **5-Bromo-2,3-diphenylpyrazine**.
- PubChem. (n.d.). 2,3-Dibromo-5,6-diphenylpyrazine. National Institutes of Health.
- PubMed. (2009). 5-Bromo-N-phenyl-pyrazine-2,3-diamine.
- Matrix Fine Chemicals. (n.d.). **5-BROMO-2,3-DIPHENYL PYRAZINE** | CAS 243472-70-0.
- PubChemLite. (n.d.). **5-bromo-2,3-diphenylpyrazine** (C16H11BrN2). Université du Luxembourg.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-bromo-2,3-diphenylpyrazine CAS 243472-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. 5-BROMO-2,3-DIPHENYLPYRAZINE | CAS 243472-70-0 [matrix-fine-chemicals.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. youtube.com [youtube.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [solubility of 5-Bromo-2,3-diphenylpyrazine in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3034873#solubility-of-5-bromo-2-3-diphenylpyrazine-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com